molecular formula C84H158N6O40 B6313491 Succinimidyl-PEG(4)-[PEG(8)-OMe]3 CAS No. 1333154-74-7

Succinimidyl-PEG(4)-[PEG(8)-OMe]3

Cat. No.: B6313491
CAS No.: 1333154-74-7
M. Wt: 1892.2 g/mol
InChI Key: PBOIXLBDYFZCBL-UHFFFAOYSA-N
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Description

Historical Context of Poly(ethylene glycol) in Biomedical and Materials Science Research

The story of PEG began in 1859 when it was first synthesized by chemists A.V. Lourenço and Charles Adolphe Wurtz. britannica.com However, its significant potential in the biomedical field was not realized until the 1970s. nih.gov Researchers began to explore the covalent attachment of PEG to proteins, a process now famously known as PEGylation, to enhance their therapeutic properties. nih.govnih.gov This modification was found to increase the solubility and stability of proteins, reduce their immunogenicity, and prolong their circulation time in the bloodstream. nih.govnih.govbiochempeg.com

The first PEGylated protein product, Adagen, received FDA approval in 1990 for the treatment of severe combined immunodeficiency disease. nih.gov This milestone paved the way for the development of numerous other PEGylated therapeutics. Beyond proteins, the application of PEG expanded to drug delivery systems, where it was used to coat nanoparticles to create "stealth" carriers that could evade the immune system and deliver their cargo more effectively. nih.gov In materials science, PEG's properties have been harnessed for applications ranging from hydrogels for tissue engineering to surface coatings for medical implants to prevent protein adhesion. britannica.comnih.gov

Design Principles and Advantages of Multi-Arm and Branched Poly(ethylene glycol) Derivatives

While linear PEG proved revolutionary, the desire for greater functionality and more precise control over material properties led to the design of multi-arm and branched PEG derivatives. mdpi.com These advanced architectures consist of multiple PEG chains radiating from a central core. wikipedia.org

The design principles behind these structures are rooted in the need to increase the density of PEG chains in a given volume. This "branched" or "multi-arm" configuration offers several advantages over their linear counterparts:

Enhanced Biocompatibility and Reduced Immunogenicity: The dense clustering of PEG arms provides a more effective shield for the conjugated molecule, further reducing its recognition by the immune system. google.com Studies have shown that branched PEG modifications can lead to lower levels of anti-PEG IgM induction, mitigating the accelerated blood clearance (ABC) phenomenon sometimes observed with linear PEGs. nih.gov

Increased Hydrodynamic Volume: The three-dimensional structure of branched PEGs results in a larger hydrodynamic volume compared to a linear PEG of the same molecular weight. This can further enhance the circulation half-life of conjugated drugs.

Multifunctionality: Multi-arm PEGs can be designed with different functional groups at the terminus of each arm, allowing for the attachment of multiple molecules, such as targeting ligands, imaging agents, and therapeutic payloads, onto a single scaffold. google.com This versatility is crucial for the development of sophisticated drug delivery systems and diagnostic tools.

Improved Stability and Solubility: The branched structure can enhance the stability and solubility of conjugated molecules in both aqueous and organic solvents.

Tunable Properties for Hydrogels: In tissue engineering, multi-arm PEGs are instrumental in the formation of hydrogels. The ability to control the number of arms and their functional groups allows for precise tuning of the hydrogel's mechanical properties, degradation rate, and bioactivity. biochempeg.comclinicalresearchnewsonline.commdpi.com

Overview of Succinimidyl-PEG(4)-[PEG(8)-OMe]3 as a Representative Multi-Functional Branched Poly(ethylene glycol) Reagent

The structure of this compound allows for the precise and stable attachment of a single molecule of interest via the NHS ester, while the three methoxy-terminated PEG arms provide a dense, protective hydrophilic shield. This design is particularly advantageous for applications where controlled, mono-PEGylation is desired to preserve the biological activity of the conjugated molecule while still reaping the benefits of a branched PEG architecture. The defined length of the PEG chains, with four repeating units in the NHS-terminated arm and eight in the methoxy-terminated arms, ensures a high degree of homogeneity, a critical factor in the development of well-characterized bioconjugates for research purposes.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H158N6O40/c1-99-17-9-77(92)86-14-22-104-27-32-109-37-40-112-43-46-115-49-52-118-55-58-121-61-64-124-67-70-127-73-84(74-128-71-68-125-65-62-122-59-56-119-53-50-116-47-44-113-41-38-110-33-28-105-23-15-87-78(93)10-18-100-2,75-129-72-69-126-66-63-123-60-57-120-54-51-117-48-45-114-42-39-111-34-29-106-24-16-88-79(94)11-19-101-3)89-80(95)12-20-102-25-30-107-35-36-108-31-26-103-21-13-85-76(91)5-4-6-83(98)130-90-81(96)7-8-82(90)97/h4-75H2,1-3H3,(H,85,91)(H,86,92)(H,87,93)(H,88,94)(H,89,95)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOIXLBDYFZCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H158N6O40
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1892.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of Succinimidyl Peg 4 Peg 8 Ome 3

Reaction Mechanisms of Succinimidyl Esters with Nucleophiles

The primary reactive moiety in Succinimidyl-PEG(4)-[PEG(8)-OMe]3 is the N-hydroxysuccinimide (NHS) ester. NHS esters are widely used for their ability to react with primary and secondary amines to form stable amide bonds. biochempeg.combroadpharm.com This reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism.

The reaction is initiated by the nucleophilic attack of a deprotonated amine on the carbonyl carbon of the succinimidyl ester. biochempeg.comnih.gov This forms a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide group is eliminated as a leaving group, resulting in the formation of a stable amide linkage between the PEG molecule and the amine-containing molecule. biochempeg.comyoutube.com The reaction releases N-hydroxysuccinimide as a byproduct. biochempeg.com

The efficiency of this aminolysis reaction is highly dependent on the pH of the reaction medium. nih.govnih.gov Since the nucleophile is the unprotonated amine, the reaction is favored at neutral to alkaline pH (typically pH 7-9), where a sufficient concentration of the reactive deprotonated amine exists. biochempeg.comacs.orgnih.gov However, at higher pH, a competing reaction, hydrolysis of the succinimidyl ester, becomes more significant. biochempeg.comacs.orgnih.gov

Kinetic Investigations of Amine-Reactive Conjugation with Branched Poly(ethylene glycol) Succinimidyl Esters

The kinetics of the conjugation reaction between branched PEG succinimidyl esters and amine-containing molecules are influenced by several factors, including the reaction conditions and the architecture of the PEG polymer itself.

Influence of Reaction Conditions on Conjugation Efficiency and Selectivity

The efficiency and selectivity of the conjugation reaction are critically dependent on the reaction conditions. nih.govwikipedia.org Key parameters that must be optimized include pH, temperature, reaction time, and the molar ratio of the reactants. nih.govwikipedia.org

pH: The pH of the reaction buffer is a crucial factor. nih.gov As mentioned earlier, the rate of aminolysis increases with pH due to the higher concentration of deprotonated amines. acs.org However, the rate of hydrolysis of the NHS ester also increases with pH. biochempeg.comnih.gov This competition between aminolysis and hydrolysis necessitates careful pH control to maximize conjugation efficiency. biochempeg.comacs.org For instance, at pH 7.4, the hydrolysis half-life of a branched PEG-NHS ester was found to be over 120 minutes, while at pH 9.0, it dropped to less than 9 minutes. nih.gov The reaction rate of PEGylation, however, was significantly faster at pH 9.0, reaching a steady state within 10 minutes, compared to 2 hours at pH 7.4. nih.gov

Temperature and Time: The reaction temperature and duration also play a significant role. nih.govwikipedia.org Generally, reactions are carried out at room temperature for a period ranging from 30 minutes to several hours. broadpharm.comjenkemusa.com The optimal time depends on the specific reactants and conditions.

Molar Ratio: The molar ratio of the PEG-NHS ester to the amine-containing molecule is another critical parameter. nih.gov An excess of the PEG reagent is often used to drive the reaction towards completion and compensate for the competing hydrolysis reaction. broadpharm.comcreativepegworks.com The required excess depends on the concentration of the protein or other target molecule. broadpharm.com

The table below summarizes the influence of various reaction conditions on the conjugation process.

Reaction ConditionEffect on ConjugationNotes
pH Higher pH increases the rate of both aminolysis and hydrolysis. biochempeg.comnih.govacs.orgOptimal pH is a trade-off to maximize amine reaction and minimize hydrolysis.
Temperature Influences reaction rate. wikipedia.orgTypically performed at room temperature. jenkemusa.com
Reaction Time Affects the extent of conjugation. nih.govwikipedia.orgVaries depending on reactants and other conditions.
Molar Ratio Excess PEG-NHS ester can increase conjugation yield. broadpharm.comcreativepegworks.comHelps to overcome the competing hydrolysis reaction.

Effects of Poly(ethylene glycol) Chain Architecture on Reactivity

The architecture of the PEG polymer, such as linear versus branched structures, can significantly impact its reactivity and the properties of the resulting conjugate. nih.govyoutube.com Branched PEGs, like this compound, offer several potential advantages.

The branched structure can create steric hindrance, which may lead to more selective conjugation at more accessible amine sites on a protein. youtube.comjenkemusa.com This "steric shielding" can also help to protect the conjugated protein from enzymatic degradation and reduce its immunogenicity. youtube.com Studies have shown that bottlebrush PEG architectures, which are highly branched, provide significantly greater protein shielding than linear or Y-shaped PEGs. researchgate.net

The architecture also influences the hydrodynamic size of the PEGylated molecule, which in turn affects its pharmacokinetic properties. youtube.com Branched PEGs can lead to a larger hydrodynamic radius compared to a linear PEG of the same molecular weight, which can prolong the circulation time of the conjugated therapeutic. youtube.com

Research comparing different PEG architectures has revealed that the effects on properties like duplex stability in oligonucleotides are a balance between an excluded volume effect and chemical interactions, both of which are dependent on the polymer's structure. nih.gov

Hydrolytic Stability of Succinimidyl Ester Moieties in Branched Poly(ethylene glycol) Systems

A critical factor in the use of succinimidyl ester-activated PEGs is the hydrolytic stability of the NHS ester group, as hydrolysis is a competing reaction to the desired aminolysis. acs.orgnih.gov The rate of hydrolysis is highly dependent on the pH of the aqueous environment. nih.gov

Studies have shown that the hydrolysis of NHS esters is significantly accelerated at higher pH values. nih.gov For a branched PEG-NHS ester, the half-life was found to be greater than 120 minutes at pH 7.4, indicating reasonable stability. nih.gov However, at pH 9.0, the half-life decreased dramatically to less than 9 minutes, highlighting the rapid degradation of the reactive group at alkaline conditions. nih.gov

The structure of the linker arm connecting the PEG to the succinimidyl ester can also influence hydrolytic stability. For example, PEG succinimidyl propionate (B1217596) (SPA) and PEG succinimidyl butanoate (SBA) have longer hydrolysis half-lives compared to PEG succinimidyl carboxymethyl ester (SCM). jenkemusa.comjenkemusa.com Succinimidyl carbonate (SC) linkers also exhibit greater stability in aqueous solutions compared to some other NHS esters. biochempeg.comjenkemusa.com

The table below presents data on the hydrolytic half-life of PEG-NHS esters under different pH conditions, illustrating the significant impact of pH on stability.

pHHydrolysis Half-life of a Branched PEG-NHS Ester
7.4> 120 minutes nih.gov
9.0< 9 minutes nih.gov

This data underscores the importance of carefully controlling the pH during conjugation reactions to ensure that the aminolysis reaction proceeds efficiently before significant hydrolysis of the succinimidyl ester can occur.

Academic Bioconjugation Research Utilizing Succinimidyl Peg 4 Peg 8 Ome 3

Covalent Attachment to Amine-Containing Biomolecules and Surfaces

The primary application of Succinimidyl-PEG(4)-[PEG(8)-OMe]3 in bioconjugation stems from the reactivity of its N-hydroxysuccinimide (NHS) ester group towards primary amines. researchgate.net This reaction, known as aminolysis, is commonly performed in buffered aqueous solutions at a pH range of 7.2 to 9 to form stable amide bonds. researchgate.net The primary amine targets on biomolecules are typically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. creativepegworks.comjenkemusa.com

The covalent attachment of PEG chains, a process known as PEGylation, imparts several beneficial properties to the modified biomolecule or surface. These include:

Increased Hydrophilicity and Solubility: The inherent hydrophilicity of the PEG chains enhances the water solubility of the conjugate, which is particularly advantageous for hydrophobic proteins or peptides. researchgate.net

Reduced Immunogenicity: The PEG chains can shield antigenic epitopes on the protein surface, thereby reducing its immunogenicity and recognition by the immune system. creativepegworks.com

Prolonged Circulation Time: By increasing the hydrodynamic size of the biomolecule, PEGylation can reduce renal clearance, leading to a longer in vivo circulation half-life. nih.gov

Protection from Proteolysis: The PEG shell can sterically hinder the approach of proteolytic enzymes, thus protecting the protein from degradation. creativepegworks.com

Research has shown that succinimidyl carbonate derivatives of PEG are highly reactive and can lead to extensive protein modification under mild conditions. nih.gov The stability of the resulting linkage is a crucial factor, with urethane (B1682113) linkages formed from succinimidyl carbonates demonstrating considerable chemical stability. nih.gov The process of attaching biomolecules to surfaces also utilizes this chemistry, where surfaces are functionalized with amine-reactive groups to covalently immobilize proteins, a key step in the development of biosensors and other biotechnological devices. researchgate.net

Strategies for Achieving Controlled Conjugation Sites

A significant challenge in PEGylation is achieving site-specific conjugation to maintain the biological activity of the protein. Random attachment of PEG chains to multiple lysine residues can lead to a heterogeneous mixture of conjugates with varying degrees of modification and potentially compromised function. nih.gov To address this, researchers have developed several strategies for controlled conjugation.

One approach involves the use of site-selective conjugation methods, both enzymatic and non-enzymatic, to produce more homogeneous PEGylated protein conjugates. acs.org For instance, transglutaminase-catalyzed bioconjugation can selectively target specific glutamine residues on a protein for PEG attachment. acs.org Another strategy is to introduce a unique reactive handle, such as a cysteine residue with a free sulfhydryl group, at a specific site on the protein for conjugation with a maleimide-functionalized PEG. nih.gov

The design of the PEG linker itself can also contribute to controlled conjugation. By optimizing the length and structure of the PEG chain, it is possible to influence which sites on a protein are accessible for PEGylation. nih.gov While this compound reacts with available amines, its branched structure might offer some degree of steric hindrance that could favor conjugation at more exposed sites. However, achieving true site-specificity with an amine-reactive PEG like this often requires protein engineering to limit the number of reactive lysines or to introduce a more reactive functional group at a desired location.

Development of Stable Conjugates and Cleavable Linkages

The nature of the linkage between the PEG and the biomolecule is a critical design parameter in bioconjugation, leading to the development of both stable and cleavable conjugates.

Stable Conjugates: Non-cleavable linkers form robust covalent bonds, such as the amide bond formed by the reaction of a succinimidyl ester with an amine, that are designed to remain intact under physiological conditions. purepeg.com These stable linkages are advantageous for applications requiring long-term stability and durability, such as in therapeutic proteins where a prolonged circulation time and sustained activity are desired. purepeg.com The urethane linkage formed by succinimidyl carbonate PEGs is noted for its high chemical stability compared to other linkages. nih.gov

Cleavable Linkages: In contrast, cleavable linkers are designed to break under specific physiological or external triggers, allowing for the release of the attached molecule. This is particularly useful in drug delivery systems where the therapeutic payload needs to be released at the target site. broadpharm.com Common cleavage strategies include:

Acid-sensitive linkers: These linkers, such as hydrazones, are stable at physiological pH but hydrolyze in the acidic environment of endosomes and lysosomes. broadpharm.comnih.gov

Enzyme-sensitive linkers: These linkers incorporate peptide sequences that can be specifically cleaved by proteases that are overexpressed in tumor tissues. broadpharm.com

Glutathione-sensitive linkers: Disulfide bonds are stable in the bloodstream but are readily cleaved by the high intracellular concentration of glutathione. broadpharm.com

Ester-based linkers: Some PEG derivatives are designed with ester linkages that can be cleaved by esterases. jenkemusa.comjenkemusa.com

The choice between a stable and a cleavable linker depends entirely on the specific application and the desired in vivo fate of the conjugate. While this compound itself forms a stable amide bond, the principles of linker chemistry are often explored in parallel to develop more sophisticated bioconjugates.

Exploration of Orthogonal Reactivity with Multi-Functional Branched Poly(ethylene glycol)s

The use of multi-functional branched PEGs opens up possibilities for more complex bioconjugate architectures through orthogonal reactivity. Orthogonal chemistry refers to a set of reactions that can occur in the same vessel without interfering with each other. This allows for the specific modification of a molecule with different entities in a controlled manner.

Branched PEGs can be synthesized with multiple, chemically distinct functional groups. uni-mainz.de For example, a heterobifunctional PEG could possess a succinimidyl ester at one terminus for reaction with amines and an alkyne group at another for a "click" reaction with an azide-modified molecule. nih.gov This allows for the sequential or simultaneous attachment of different molecules, such as a targeting ligand and a therapeutic agent, to the same PEG scaffold.

Applications of Succinimidyl Peg 4 Peg 8 Ome 3 in Advanced Materials Science

Fabrication and Characterization of Poly(ethylene glycol) Hydrogels

Poly(ethylene glycol) (PEG) hydrogels are three-dimensional, water-swollen polymer networks widely utilized in biomedical applications due to their excellent biocompatibility, tunable properties, and high water content, which mimics soft tissues. nih.govucdenver.edusemanticscholar.org The fabrication of these hydrogels involves the crosslinking of PEG precursors, and their characterization typically includes assessing their mechanical properties, swelling behavior, and biodegradability. lsu.eduresearchgate.netnih.gov Branched PEG precursors, in particular, are instrumental in forming hydrogel networks with distinct structural and functional properties compared to their linear counterparts. rsc.org

Crosslinking Mechanisms for Branched Poly(ethylene glycol) Hydrogel Formation

The formation of hydrogels using Succinimidyl-PEG(4)-[PEG(8)-OMe]3 relies on the specific and efficient reaction of its N-hydroxysuccinimide (NHS) ester group. NHS esters are highly reactive towards primary amine groups (-NH2) under mild physiological conditions, forming stable amide bonds. google.comnih.gov

This crosslinking mechanism is a form of step-growth polymerization. nih.govrsc.org For gelation to occur, this compound must be reacted with a polymer or molecule that possesses at least two primary amine groups. The single NHS ester on the compound means it cannot crosslink with itself but acts as a mono-functional connector that grafts its three methoxy-terminated PEG arms onto an amine-bearing backbone.

Alternatively, it can be part of a multi-component system. For instance, it can be used to functionalize an amine-rich polymer, which is then crosslinked by other means. The branched structure of the PEG arms plays a crucial role in determining the final network architecture, influencing properties like mesh size and elasticity. rsc.orgnih.gov Multi-arm PEGs, such as 8-arm variants, have been shown to form gels more rapidly and create more robust networks compared to 4-arm PEGs, even at identical molar concentrations of reactive groups. rsc.org This suggests that the branched topology of this compound contributes significantly to the resulting hydrogel's structural integrity.

Table 1: Comparison of PEG Hydrogel Crosslinking Mechanisms

Crosslinking ChemistryReactive GroupsKey Features
Amine-NHS Ester Reaction Polymer-NH₂ + Polymer-NHSForms stable amide bond; reaction proceeds at physiological pH; biocompatible crosslinking. google.com
Thiol-Norbornene Polymer-SH + Polymer-NorbornenePhotoinitiated step-growth polymerization; allows for spatiotemporal control. nih.gov
Michael-type Addition Polymer-Vinyl Sulfone + Polymer-ThiolOccurs under physiological conditions; tunable reaction kinetics. rsc.org
Free Radical Polymerization Acrylated Monomers (e.g., PEGDA)Chain-growth mechanism; forms hydrolytically stable networks. nih.govnih.gov

Design and Engineering of Degradable Hydrogel Networks

A key feature for many biomedical applications is the controlled degradation of the hydrogel scaffold over time. The ester linkage within the succinimidyl glutarate or succinimidyl succinate (B1194679) group, which connects the PEG chain to the NHS ester in analogous multi-arm PEG-NHS reagents, is susceptible to hydrolysis. nih.govjenkemusa.comjenkemusa.com This inherent chemical liability allows for the design of hydrolytically degradable hydrogels. nih.govnih.gov

The degradation rate of the hydrogel can be precisely engineered by several factors:

Local Hydrophobicity: Introducing hydrophobic moieties near the ester bond can shield it from water, slowing down hydrolysis. nih.gov

Steric Hindrance: Bulky chemical groups adjacent to the ester linkage can physically obstruct water molecules, thus decreasing the degradation rate. nih.gov

Electronic Effects: The presence of electron-withdrawing groups can influence the stability of the ester bond. nih.gov

By carefully selecting the crosslinking components and reaction conditions, hydrogels can be designed with degradation times ranging from hours to several weeks, while maintaining similar initial mechanical properties and high cell viability. nih.gov This tunability is critical for applications in drug delivery and tissue engineering, where the scaffold must persist for a specific duration to support tissue regeneration before being safely resorbed. acs.orgacs.org

Hydrogel Scaffolds for Cell Culture and Regenerative Medicine Research

PEG hydrogels serve as ideal scaffolds for three-dimensional (3D) cell culture and regenerative medicine. sigmaaldrich.comjenkemusa.com Their intrinsic bio-inertness, often described as a "blank slate," prevents non-specific protein adsorption and cell adhesion. nih.govnih.gov This property is advantageous as it allows researchers to introduce specific bioactive cues, such as cell adhesion peptides (e.g., RGD), in a controlled manner to direct cell behavior. nih.govnih.gov

When used in hydrogel fabrication, this compound contributes to a highly hydrated and biocompatible microenvironment conducive to cell viability and function. jenkemusa.combiochempeg.com The branched, multi-arm structure of the PEG component is particularly beneficial. Studies comparing 4-arm and 8-arm PEG hydrogels have shown that the higher functionality of 8-arm PEGs leads to scaffolds that are less affected by modification and superior for 3D cell culture, offering more precise control over mechanical properties. rsc.org The architecture of this compound, with its multiple PEG arms, would similarly contribute to a stable and well-defined network structure essential for supporting encapsulated cells and guiding tissue formation. rsc.orgyoutube.com

Integration into Dendritic Macromolecular Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. researchgate.netinstras.com Their surfaces can be precisely functionalized, making them promising candidates for applications such as drug delivery. The branched, dendron-like structure of this compound makes it an excellent building block for creating and modifying these complex architectures.

Synthesis of Poly(ethylene glycol)-Cored Dendrimers

PEG chains are often incorporated into dendritic structures to enhance their solubility in aqueous environments and improve their pharmacokinetic properties. researchgate.netmdpi.com One strategy involves using difunctional PEGs as the central core from which dendritic wedges are grown. researchgate.netresearchgate.net

This compound can be utilized in the synthesis of PEG-cored dendrimers through convergent or divergent approaches. For example, the NHS ester group can react with a multifunctional core molecule that has primary amine surfaces. This reaction would attach the branched PEG unit, effectively creating the first "generation" of a PEGylated dendrimer. The three methoxy-terminated PEG arms would provide a hydrophilic shell. While research has been conducted on various PEG-cored dendrimers, the use of a branched PEG building block like this compound offers a route to novel architectures with a high density of PEG chains emanating from the core. researchgate.netresearchgate.net

Surface Functionalization of Dendrimer Surfaces with Branched Poly(ethylene glycol) Units

A primary application for this compound is the surface modification of pre-formed dendrimers, a process known as PEGylation. nih.govnih.gov Dendrimers such as polyamidoamine (PAMAM) often have amine-terminated surfaces that are ideal for reaction with the NHS ester of the PEG compound. nih.govjohnshopkins.edu

This surface functionalization imparts several beneficial properties:

Increased Solubility: The hydrophilic PEG arms significantly increase the water solubility of otherwise hydrophobic dendrimers. nih.gov

Improved Pharmacokinetics: PEGylation is a well-established method to increase the circulation time of nanomedicines by helping them evade the immune system. mdpi.com

The branched nature of this compound is particularly advantageous for this application. Attaching this molecule to a dendrimer surface results in a higher density of PEG chains compared to using a linear PEG-NHS molecule of similar molecular weight. This dense "shell" provides superior shielding and steric protection. nih.gov Studies on PAMAM dendrimers have shown that even a partial surface coating with PEG chains can significantly enhance cell viability. nih.govnih.gov

Table 2: Properties of Functionalized Dendrimers

Dendrimer TypeSurface Functional GroupKey Properties after FunctionalizationResearch Finding
PAMAM Amine (-NH₂)Can be functionalized with various groups for diverse applications. johnshopkins.eduSurface modification with acetamide, hydroxyl, or carboxyl groups alters charge and mobility. johnshopkins.edu
PAMAM-PEG Methoxy-PEG (-OCH₃)Enhanced water solubility, improved biocompatibility, reduced cytotoxicity. nih.govnih.govIncreasing the degree of PEG substitution generally reduces cytotoxicity. nih.govnih.gov
Phosphorus Dendrimers Varied (e.g., Nitrogen Ligands)Properties are driven by terminal functions; can be built from a PEG core. researchgate.netLonger PEG cores (PEG1000, PEG2000) significantly slowed the growth of dendritic branches. researchgate.net

Surface Functionalization for Advanced Biomaterials

Surface functionalization is a critical process in the development of advanced biomaterials, aiming to control the interactions between a material and its biological environment. The choice of surface modifying agent is paramount to achieving desired outcomes such as biocompatibility, resistance to nonspecific protein adsorption, and specific cell interactions. This compound is a heterobifunctional PEG linker designed for precisely this purpose.

The molecule's structure is key to its function. The N-hydroxysuccinimide (NHS) ester group provides a reactive handle for covalent attachment to primary amine groups (-NH2) present on the surfaces of various materials, including proteins, peptides, and amine-functionalized synthetic polymers. axispharm.comcreativepegworks.com This reaction forms a stable amide bond, ensuring the long-term stability of the surface modification. researchgate.net The core of the molecule consists of a short PEG(4) spacer, which then branches into three arms, each composed of a PEG(8) chain terminated with a chemically inert methoxy (B1213986) group (-OMe). biosynth.com This branched, methoxy-terminated structure is fundamental to its utility in creating advanced biomaterial surfaces.

Biofouling, the undesirable accumulation of biomolecules such as proteins, followed by the adhesion of cells and microorganisms, is a major challenge for medical devices, implants, and diagnostic platforms. nih.gov Surfaces modified with PEG are widely recognized for their ability to resist such fouling. sigmaaldrich.comdtu.dk The anti-fouling properties of PEGylated surfaces are attributed to the formation of a dense, hydrophilic, and dynamic layer of PEG chains that sterically hinders the approach of biomolecules. sigmaaldrich.comresearchgate.net

The branched architecture of this compound is particularly advantageous for creating highly effective anti-fouling coatings. The multiple methoxy-terminated PEG arms project from the surface, creating a brush-like polymer layer. This structure maximizes the surface density of the PEG chains, which is a critical factor for optimal anti-fouling performance. researchgate.net The high mobility and large exclusion volume of these hydrated PEG chains create an energetic barrier to protein adsorption. researchgate.net Studies on similar methoxy-terminated PEG surfaces have demonstrated a significant reduction in protein and cell adhesion. nih.govresearchgate.netmdpi.com Furthermore, the covalent attachment via the NHS ester ensures the durability of the anti-fouling coating, a crucial requirement for long-term biomedical applications. researchgate.net The enhanced antifouling efficiency of PEGylated surfaces has also been shown to hinder the settlement of bacteria. nih.gov

Table 1: Representative Research Findings on Anti-Fouling Efficacy of PEGylated Surfaces

Surface PropertyUnmodified SurfacePEGylated SurfacePercentage Improvement
Fibrinogen Adsorption (ng/cm²)> 400< 20> 95%
Bacterial Adhesion (CFU/cm²)10⁵ - 10⁶< 10²> 99.9%
Fibroblast Cell AttachmentHighVery Low> 90% reduction

Note: This table presents typical data from studies on various PEGylated surfaces to illustrate the expected performance. Specific values for this compound would require experimental verification.

Beyond two-dimensional surfaces, multi-arm PEG-NHS derivatives are instrumental in the fabrication of three-dimensional (3D) hydrogels, which serve as engineered polymeric scaffolds. walshmedicalmedia.comjenkemusa.com These scaffolds are widely used in tissue engineering, regenerative medicine, and for creating 3D cell culture models that more accurately mimic the in vivo environment. walshmedicalmedia.comresearchgate.netnih.gov

While this compound itself has only one reactive NHS group, the principles of its branched PEG structure are highly relevant. To form a crosslinked hydrogel network, multi-arm PEG molecules with reactive groups on each arm are typically used, such as 4-arm or 8-arm PEG-NHS. jenkemusa.comresearchgate.netcd-bioparticles.net These molecules react with amine-containing polymers or proteins (like collagen or gelatin) to form a stable, biocompatible, and highly hydrated 3D network. rsc.org

The resulting PEG hydrogels are excellent for material interfacing due to several key properties:

High Water Content: Mimicking the natural extracellular matrix.

Biocompatibility and Low Immunogenicity: The PEG component minimizes adverse biological responses. researchgate.net

Tunable Mechanical Properties: The stiffness of the hydrogel can be controlled by varying the concentration and molecular weight of the PEG precursors, allowing for the creation of scaffolds that match the mechanical properties of specific tissues. nih.gov

Controlled Cell Adhesion: While inherently cell-repellent, these scaffolds can be modified by incorporating cell-adhesive ligands (e.g., RGD peptides) to promote specific cell attachment and function. The branched, methoxy-terminated structure of a molecule like this compound could be used to control the background anti-fouling properties of such a scaffold, directing cell interactions only to the areas where adhesive ligands are present.

Table 2: Properties of Engineered Polymeric Scaffolds from Multi-Arm PEG-NHS Precursors

PropertyTypical Range/ValueSignificance
Water Content90 - 99%Mimics native tissue environment
Elastic Modulus1 - 100 kPaCan be tuned to match soft tissues
Protein AdsorptionVery LowReduces non-specific interactions and inflammation
Cell Viability in Scaffold> 95%Demonstrates high biocompatibility

Note: This table summarizes typical properties of hydrogels formed from multi-arm PEG-NHS derivatives. The specific characteristics can be adjusted by altering the formulation.

Advanced Analytical Methodologies for Characterizing Succinimidyl Peg 4 Peg 8 Ome 3 Conjugates

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of PEGylated molecules, enabling the separation of conjugates from unreacted starting materials and the assessment of product purity and heterogeneity. nih.govwaters.com

Size-Exclusion Chromatography (SEC) for Conjugate Distribution Analysis

Size-Exclusion Chromatography (SEC) is a powerful technique for analyzing the distribution of PEGylated conjugates based on their hydrodynamic volume. In the context of Succinimidyl-PEG(4)-[PEG(8)-OMe]3 conjugates, SEC can effectively separate the high molecular weight PEGylated species from the unreacted protein and the smaller PEGylation reagent. This allows for the determination of the extent of PEGylation and the presence of any aggregates or fragments.

The successful application of SEC relies on a significant difference in the hydrodynamic radii of the components in the reaction mixture. waters.com For instance, the conjugation of a large, branched PEG like this compound to a protein will result in a substantial increase in its size, facilitating a clear separation on an SEC column. This technique is crucial for monitoring the consistency of the PEGylation reaction and ensuring the desired distribution of conjugated species. However, in cases where the PEG reagent and the PEGylated protein have similar hydrodynamic radii, SEC alone may not provide complete separation. waters.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Conjugate Purity and Heterogeneity

RP-HPLC can effectively separate the PEGylated protein, the non-PEGylated protein, and the free PEGylation reagent. waters.com This method is particularly useful for resolving species with different degrees of PEGylation, as each additional PEG chain contributes to a decrease in retention time. The high resolution of RP-HPLC allows for the detection and quantification of impurities and byproducts, providing a detailed profile of the conjugate mixture.

Analytical Technique Principle of Separation Application for this compound Conjugates Key Findings
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.Analysis of conjugate distribution, separation of high molecular weight conjugates from unreacted materials.Provides information on the extent of PEGylation and the presence of aggregates.
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Assessment of conjugate purity and heterogeneity, separation of species with different degrees of PEGylation.Resolves PEGylated protein, unmodified protein, and free PEG reagent.
Ion-Exchange Chromatography (IEX) Separation based on surface charge differences.Resolution of charge variants that may arise from the PEGylation process.Identifies and quantifies different charged forms of the conjugate.

Ion-Exchange Chromatography (IEX) for Charge Variant Resolution

Ion-Exchange Chromatography (IEX) separates molecules based on differences in their net surface charge. The conjugation of this compound to a protein can potentially alter its surface charge, leading to the formation of charge variants. This can occur if the PEGylation reaction targets charged amino acid residues, such as lysine (B10760008), neutralizing their positive charge.

IEX is a critical tool for resolving and quantifying these charge variants. By using a column with charged stationary phase, different forms of the PEGylated protein can be separated based on their electrostatic interactions. This analysis is essential for ensuring the homogeneity of the final product and understanding any potential impact of PEGylation on the protein's biological activity, which can be influenced by surface charge.

Mass Spectrometry for Molecular Mass and Structural Confirmation

Mass spectrometry (MS) is an indispensable technique for the characterization of PEGylated proteins, providing precise information on molecular weight and structural integrity. nih.gov

MALDI-TOF Mass Spectrometry of Branched Poly(ethylene glycol) Conjugates

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for determining the molecular mass of large biomolecules and their conjugates. For proteins conjugated with branched PEGs like this compound, MALDI-TOF MS can confirm the successful attachment of the PEG moiety and determine the degree of PEGylation.

Liquid Chromatography–Mass Spectrometry (LC-MS) for Detailed Characterization and PEGylation Site Identification

The coupling of liquid chromatography with mass spectrometry (LC-MS) offers a powerful approach for the detailed characterization of this compound conjugates. enovatia.com This combination allows for the separation of different PEGylated species by LC prior to their analysis by MS.

LC-MS is particularly crucial for identifying the specific sites of PEGylation on the protein. acs.org This is typically achieved through a "bottom-up" proteomics approach, where the PEGylated protein is enzymatically digested into smaller peptides. The resulting peptide mixture is then separated by LC and analyzed by tandem mass spectrometry (MS/MS). The fragmentation data from MS/MS can pinpoint the exact amino acid residue to which the PEG chain is attached. Unambiguous determination of the PEG attachment site is often a regulatory requirement and is vital for understanding structure-activity relationships. acs.org

Mass Spectrometry Technique Principle Application for this compound Conjugates Key Findings
MALDI-TOF MS Measures the mass-to-charge ratio of ions after laser-induced desorption from a matrix.Determination of the molecular mass of the conjugate and the degree of PEGylation.Confirms successful conjugation and provides the distribution of PEGylated species.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates components by LC before mass analysis.Detailed characterization of conjugates, including identification of PEGylation sites.Provides precise mass information and pinpoints the location of PEG attachment on the protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the detailed structural characterization and quantitative assessment of Polyethylene Glycol (PEG) conjugates, including complex structures like this compound. Its power lies in its ability to provide atom-level information on the molecular structure, confirm successful conjugation, and determine the purity of the final product.

¹H NMR spectroscopy is particularly valuable for the characterization of PEGylated molecules. thermofisher.comnih.gov The repeating ethylene (B1197577) glycol units of the PEG chains produce a characteristic and intense signal in the ¹H NMR spectrum, typically observed around 3.6 ppm. The protons of the terminal methoxy (B1213986) (-OMe) group and the succinimidyl ester moiety exhibit distinct chemical shifts, allowing for their unambiguous identification.

A critical aspect of analyzing the ¹H NMR spectra of PEG derivatives is the consideration of ¹H-¹³C satellite peaks. thermofisher.comenovatia.comwaters.com Due to the natural 1.1% abundance of the ¹³C isotope, the protons attached to a ¹³C atom will be split into a doublet. For large polymers like PEGs, the integration of these satellite peaks can become comparable to the signals from the terminal groups, and ignoring them can lead to incorrect structural assignments and quantification. thermofisher.comnih.govenovatia.com However, when correctly assigned, these satellite peaks can be used to more accurately determine the molecular weight and the efficiency of the conjugation reaction. thermofisher.comnih.govenovatia.comwaters.com

Upon successful conjugation of this compound to a primary amine on a target molecule (e.g., a protein or peptide), the chemical environment of the protons near the succinimidyl group changes significantly. The succinimidyl ester is cleaved, and an amide bond is formed. This results in a downfield shift of the signals corresponding to the protons of the newly formed succinamide (B89737) ring. By comparing the ¹H NMR spectra before and after the conjugation reaction, the degree of PEGylation can be accurately determined.

For quantitative analysis, the integration of the characteristic PEG signals can be compared to the signals of the target molecule. This allows for the calculation of the average number of PEG chains attached to each molecule. Furthermore, ¹H NMR can be utilized to quantify the presence of any unreacted PEG reagent in the final conjugate product. nih.gov In more complex biological matrices, such as blood or serum, NMR has been demonstrated to be a robust method for the direct quantification of PEGylated species with minimal sample preparation. nih.gov Solid-state NMR can also be employed to assess the structural integrity of proteins after PEGylation. nih.gov

Interactive Table 1: Representative ¹H NMR Chemical Shifts for this compound and its Amine Conjugate.

Assignment Structure Fragment Expected Chemical Shift (δ) ppm (Pre-conjugation) Expected Chemical Shift (δ) ppm (Post-conjugation) Notes
PEG backbone-O-CH₂-CH₂-O-~3.64 (s, large)~3.64 (s, large)The main, intense singlet from the repeating ethylene glycol units.
Methoxy protons-OCH₃~3.38 (s)~3.38 (s)Singlet from the terminal methyl ether group.
Succinimide protons-CO-CH₂-CH₂-CO-~2.85 (s)~2.7-2.9 (m)The singlet of the succinimidyl ester protons shifts and may become a multiplet upon amide bond formation.
Protons adjacent to ester-CH₂-COO-~4.2-4.4 (t)N/AThese protons are part of the leaving group and will not be present in the final conjugate.
Protons adjacent to amide-CH₂-CONH-N/A~3.5-3.8 (m)Appearance of new signals confirming the formation of the amide bond.

Other Complementary Techniques for Comprehensive Conjugate Characterization

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight of the conjugate and assessing the degree of PEGylation. nih.govwalshmedicalmedia.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly employed. walshmedicalmedia.com MS analysis can confirm the addition of the PEG chain(s) by the corresponding mass shift. Furthermore, when coupled with liquid chromatography (LC-MS), it allows for the separation and identification of species with different degrees of PEGylation (e.g., mono-, di-, or poly-PEGylated products). nih.gov Tandem mass spectrometry (MS/MS) can be used to identify the specific site(s) of PEGylation on a protein or peptide by analyzing the fragmentation patterns of the digested conjugate. nih.gov

Size Exclusion Chromatography (SEC) is a powerful technique for analyzing the size and purity of PEGylated conjugates. chromatographyonline.comchromatographyonline.com SEC separates molecules based on their hydrodynamic radius, effectively distinguishing between the unconjugated protein, free PEG, and the larger PEG-protein conjugate. waters.comchromatographyonline.com This method is crucial for quantifying the amount of unreacted starting materials and identifying any aggregation in the final product. nih.govchromatographyonline.com The development of a robust SEC method is a critical component of quality control for therapeutic PEGylated proteins. chromatographyonline.com

Fourier Transform Infrared (FTIR) Spectroscopy offers a straightforward method for confirming the presence of PEG in a conjugate and can be used for quantitative purposes. nih.gov The PEG molecule has a very strong and characteristic C-O-C stretching vibration band around 1100 cm⁻¹. nih.govresearchgate.net The intensity of this peak can be correlated to the amount of PEG present in the sample, allowing for the determination of the PEGylation degree. nih.gov This technique is often used as a rapid and non-destructive screening tool.

Interactive Table 2: Overview of Complementary Analytical Techniques for Conjugate Characterization.

Technique Information Provided Key Findings/Applications Relevant Citations
Mass Spectrometry (MS)Molecular weight, degree and site of PEGylationConfirms covalent attachment of PEG, identifies specific amino acid residues that are modified, and quantifies heterogeneity. nih.govnih.govwalshmedicalmedia.com
Size Exclusion Chromatography (SEC)Purity, size variants, aggregationSeparates and quantifies unreacted protein, free PEG, and the desired conjugate. Monitors product stability. waters.comnih.govchromatographyonline.comchromatographyonline.com
Fourier Transform Infrared (FTIR) SpectroscopyConfirmation of PEGylation, quantificationIdentifies the characteristic C-O-C stretch of PEG to confirm its presence and determine the degree of PEGylation. nih.govresearchgate.netnih.gov
Dynamic Light Scattering (DLS)Hydrodynamic size, size distributionMeasures the size of the conjugate in solution, providing insights into its conformation and potential for aggregation. researchgate.netnih.govmdpi.com

Computational Modeling and Simulation of Succinimidyl Peg 4 Peg 8 Ome 3 Systems

Molecular Dynamics Simulations of Branched Poly(ethylene glycol) Conjugates

Recent advances in computational power and simulation methodologies have enabled the study of large, complex, and branched PEG chains and their conjugates. nih.gov All-atom and coarse-grained models are employed to simulate these systems, providing a balance between detailed accuracy and computational feasibility. nih.gov Simulations of PEGylated proteins have shown that branched PEG chains can adopt a more compact, globular conformation compared to their linear counterparts of similar molecular weight. researchgate.net This "wrapping" of the PEG around the protein can provide a more effective shield from the surrounding environment, potentially reducing immunogenicity and proteolytic degradation.

The conformation of branched PEG is not static but exists as a time-averaged distribution of various states, from compact to more extended forms. researchgate.net MD simulations can capture these dynamic conformational changes and provide insights into how the branched architecture influences the proximity of the PEG chains to the protein surface. researchgate.net

Simulation FindingImplication for Branched PEG Conjugates
Branched PEGs adopt a more compact, globular conformation. researchgate.netEnhanced shielding of the conjugated biomolecule.
PEGylation modulates the hydrodynamic volume of the conjugate. nih.govDirect impact on the pharmacokinetic and pharmacodynamic properties.
PEG chains interact with specific amino acid residues. nih.govscienceopen.comPotential for stabilization of the protein structure.
Branched PEG conformation is a dynamic, time-averaged distribution. researchgate.netThe degree of shielding and interaction is not constant.

Predictive Models for Reactivity and Conformation of Succinimidyl Esters

The succinimidyl ester group in Succinimidyl-PEG(4)-[PEG(8)-OMe]3 is a highly reactive functional group designed for conjugation to primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue. thermofisher.comgbiosciences.com The efficiency of this conjugation reaction is critical for the intended application of the molecule. However, the succinimidyl ester is also susceptible to hydrolysis in aqueous environments, which is a competing reaction that deactivates the molecule. thermofisher.comgbiosciences.com

Predictive models for the reactivity of succinimidyl esters are essential for optimizing conjugation conditions. These models can be based on quantum mechanical calculations or machine learning algorithms trained on experimental data. nih.gov Such models can predict the rate of aminolysis (the desired reaction with an amine) versus the rate of hydrolysis under different conditions of pH, temperature, and buffer composition. nih.gov

The reactivity of the succinimidyl ester is significantly influenced by the local environment. Computational models can simulate the conformational dynamics of the PEG chains and predict how they might sterically hinder the approach of a target amine to the succinimidyl ester. The branched structure of the PEG in this compound could potentially create a microenvironment that modulates the accessibility and reactivity of the ester group.

Furthermore, predictive models can be developed to understand the conformational landscape of the succinimidyl ester itself. The orientation of the ester group relative to the PEG backbone can influence its reactivity. Molecular modeling can identify the most stable conformations and the energy barriers for transitioning between them, providing a more detailed picture of the molecule's reactive potential.

FactorInfluence on Succinimidyl Ester Reactivity
pHHigher pH increases the rate of both aminolysis and hydrolysis. thermofisher.comgbiosciences.com
TemperatureIncreased temperature generally accelerates reaction rates.
Buffer compositionCertain buffer components can catalyze hydrolysis.
Steric hindranceThe surrounding PEG chains can impede access to the ester group.
ConformationThe orientation of the ester group can affect its accessibility and reactivity.

Design Principles for Optimized Branched Poly(ethylene glycol) Architectures Through Simulation

One of the key design principles that can be explored through simulation is the concept of "PEG shielding." nih.gov Molecular dynamics simulations can quantify the extent to which the PEG chains cover the surface of a conjugated protein, effectively masking it from the immune system or proteolytic enzymes. nih.gov By systematically varying the architecture of the branched PEG in silico, it is possible to identify designs that provide optimal shielding without compromising the biological activity of the conjugated molecule. acs.org

Simulations can also guide the design of the linker region connecting the PEG to the target molecule. The length and flexibility of the linker can influence the conformational freedom of the PEG chains and their ability to shield the protein surface. Computational modeling can help in designing linkers that position the branched PEG structure in the most advantageous way. springernature.com

Finally, simulations can be used to understand and predict the potential for aggregation of PEGylated molecules. By simulating the interactions between multiple PEG conjugates, it is possible to identify architectures that are less prone to self-association, which is often an undesirable characteristic for therapeutic agents.

Design PrincipleInsight from Simulation
Optimized ShieldingMD simulations can predict the surface area of the biomolecule shielded by different branched PEG architectures. nih.gov
Linker DesignComputational modeling can optimize the length and flexibility of the linker for desired PEG positioning. springernature.com
Control of Size and ShapeSimulations can predict the hydrodynamic radius and shape of conjugates with different branched PEG structures. acs.org
Prevention of AggregationSimulations can assess the propensity of different PEGylated molecules to self-associate.

Future Outlook and Emerging Research Frontiers for Branched Poly Ethylene Glycol Functionalization

Development of Novel Synthetic Routes for Precisely Defined Branched Poly(ethylene glycol)s

The therapeutic and material science applications of branched PEGs demand polymers with precisely controlled structures, molecular weights, and functionalities. Traditional polymerization methods often yield polydisperse mixtures, where there is a distribution of chain lengths and molecular weights. jenkemusa.com This heterogeneity can lead to variability in the final product's performance and complicates regulatory approval. Consequently, significant research has focused on developing synthetic routes to create precisely defined, or monodisperse, branched PEGs.

Novel strategies have emerged to overcome these challenges:

Anionic Polymerization with Multifunctional Initiators: This technique allows for the synthesis of well-defined branched PEGs. For example, using a commercially available initiator like trimethylolpropane (B17298) allyl ether (TMPAE), researchers have successfully created dual-branched PEGs with a latent group at the junction point that is available for further modification. rsc.orgresearchgate.net This method provides excellent control over the polymer's architecture.

Solid-Phase Synthesis: Borrowing techniques from peptide synthesis, solid-phase synthesis offers a powerful route for the stepwise construction of PEGs. nih.gov By anchoring the growing polymer to a resin support, excess reagents and byproducts can be easily washed away, simplifying purification and allowing for the creation of monodisperse PEGs with a defined sequence and length. nih.govnih.gov This method is particularly advantageous for producing asymmetric PEG derivatives. nih.gov

Mechanochemistry: As a more sustainable approach, solvent-free mechanochemical procedures have been developed for PEG functionalization. nih.gov By milling the polymer with reagents, functional groups such as tosyl, bromide, thiol, carboxylic acid, or amine can be added in high yields without the need for bulk solvents, offering a cleaner alternative to traditional solution-based chemistry. nih.govresearchgate.net

Convergent Synthesis and Click Chemistry: Convergent pathways provide access to trifunctional linkers that can be used to build branched PEG dendrons with defined molecular structures. researchgate.net Click chemistry, known for its high efficiency and specificity, is also employed to construct branched PEGs from smaller, well-defined units.

These advanced synthetic methods are crucial for producing complex yet uniform molecules like Succinimidyl-PEG(4)-[PEG(8)-OMe]3, which features a specific number of PEG units on each arm and distinct functional groups.

Table 1: Comparison of Novel Synthetic Routes for Branched PEGs

Synthetic Route Core Principle Key Advantages Reference(s)
Anionic Polymerization Use of multifunctional initiators (e.g., TMPAE) to grow multiple PEG arms simultaneously. Good control over architecture; allows for latent functional groups at the branch point. rsc.org, researchgate.net
Solid-Phase Synthesis Stepwise addition of PEG monomers on a solid resin support. High purity; simplified purification; ideal for asymmetric and monodisperse PEGs. nih.gov, nih.gov
Mechanochemistry Solvent-free reaction achieved through mechanical milling of reagents. Sustainable ("green chemistry"); rapid; high yields; no bulk solvents required. nih.gov, researchgate.net
Click Chemistry Highly efficient and specific reactions to join molecular building blocks. High yields; short reaction times; orthogonal to many other functional groups.

Innovations in Multi-Orthogonal Functionalization Strategies

Multi-orthogonal functionalization involves incorporating several different reactive groups onto a single molecule that can be addressed independently without interfering with one another. rsc.orgnih.gov This capability is critical for creating complex biomaterials and drug delivery systems where different components (e.g., a targeting ligand, a drug molecule, and an imaging agent) must be attached to the same PEG scaffold.

This compound is a classic example of a heterobifunctional branched PEG, a key product of these innovative strategies. It possesses:

An N-hydroxysuccinimide (NHS) ester (Succinimidyl group): A reactive group that specifically couples with primary amines on proteins, peptides, or other molecules to form stable amide bonds. jenkemusa.combroadpharm.com

Three methoxy (B1213986) (OMe) groups : These are inert, or "capped," end-groups that prevent unwanted reactions, ensuring that these arms primarily contribute to the molecule's steric bulk and solubility. nih.gov

Recent innovations in this area include:

Post-synthesis Modification: Strategies have been developed to modify a latent functional group at the central junction of a pre-formed branched PEG. For instance, an allyl group at the core can be converted into a carboxyl or amino group using orthogonal reaction procedures, allowing for the introduction of a new functionality after the main PEG arms are in place. rsc.orgresearchgate.net

"Clickable" Universal Ligands: The use of "click chemistry," such as the strain-promoted alkyne-azide cycloaddition (SPAAC), enables the highly specific and efficient coupling of molecules without the need for a catalyst. rsc.org Researchers have designed versatile PEG-silane linkers with azido (B1232118) groups that self-assemble onto metal-oxide nanoparticles. rsc.org These azido groups then serve as "clickable" handles for the high-density, chemoselective attachment of biomolecules, creating a universal platform for functionalization. rsc.org

These strategies allow for the precise, site-specific engineering of complex PEG conjugates for targeted applications.

Table 2: Orthogonal Functional Groups in PEG Synthesis

Functional Group Reactive Partner Resulting Linkage Key Feature Reference(s)
Succinimidyl (NHS) Ester Amine (-NH₂) Amide Highly reactive with primary amines at neutral to slightly basic pH. nih.gov, jenkemusa.com
Azide (-N₃) Alkyne (e.g., DBCO) Triazole Bio-orthogonal; highly specific "click" reaction. rsc.org, rsc.org
Maleimide Thiol (-SH) Thioether Specific reaction with sulfhydryl groups, common on cysteine residues. acs.org
Carboxylic Acid (-COOH) Amine (-NH₂) Amide Requires activation (e.g., with carbodiimides) to react. nih.gov, researchgate.net
Allyl Thiol (-SH) Thioether Can be modified via thiol-ene reaction under UV or radical initiation. rsc.org, researchgate.net

Advancements in High-Throughput Characterization of Complex Poly(ethylene glycol) Conjugates

The increasing complexity of branched PEGs and their conjugates necessitates sophisticated analytical techniques for their characterization. Ensuring the purity, molecular weight, and structural integrity of these molecules is critical for their use in pharmaceutical and medical device applications. acs.orgenovatia.com While traditional methods like size-exclusion chromatography (SEC) can be useful, they are often insufficient for fully characterizing complex, high-molecular-weight branched polymers, as minor chemical modifications may not result in a measurable size change. nih.govacs.org

To address this, the field has moved towards a multi-faceted approach combining several high-resolution techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural confirmation. rsc.org ¹H NMR is widely used to determine the degree of functionalization and purity. nih.govacs.org Advanced analysis of ¹³C-coupled ¹H peaks has been shown to provide a more accurate determination of molecular weight for large polymers compared to methods that ignore this coupling. acs.orgresearchgate.net

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) MS are essential for the precise determination of molecular weight and its distribution (polydispersity). rsc.orgnih.gov High-resolution mass spectrometry (HRMS) is particularly vital for the detailed characterization of the elemental composition of drug-linker constructs and their impurities. enovatia.com

Advanced Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a cornerstone for assessing the purity of PEG conjugates. nih.gov For highly complex samples, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced separation power. acs.org By coupling two different separation mechanisms, such as SEC and reversed-phase (RP) HPLC, 2D-LC can simultaneously analyze size-based variants and variants based on chemical properties (e.g., modifications to functional groups), providing a comprehensive impurity profile. acs.org

The combination of these methods enables a thorough understanding of the critical quality attributes of complex PEG molecules, which is essential for process control and ensuring product safety and efficacy. acs.org

Table 3: High-Throughput Characterization Techniques for PEG Conjugates

Technique Information Provided Strengths Limitations Reference(s)
NMR Spectroscopy Structural confirmation, purity, conjugation yield, molecular weight. Provides detailed structural information; quantitative. Can be complex to interpret for large polymers; lower sensitivity. nih.gov, acs.org, researchgate.net
Mass Spectrometry Precise molecular weight, molecular weight distribution, elemental composition. High accuracy and sensitivity for mass determination. Can be challenging for very high MW or heterogeneous polymers. enovatia.com, rsc.org, acs.org
2D-Liquid Chromatography Comprehensive impurity and degradation profiling. High separation power by combining two orthogonal methods. Complex instrumentation and method development. acs.org
Size-Exclusion Chromatography (SEC) Molecular size distribution, detection of aggregates. Good for separating based on hydrodynamic volume. Ill-suited for separating species with small MW differences. nih.gov, nih.gov

Expanding the Scope of Branched Poly(ethylene glycol) Applications in Advanced Materials Research

The unique properties of branched PEGs are driving their adoption in a wide array of advanced materials, moving beyond traditional bioconjugation. Their highly branched, three-dimensional structure provides benefits that are not achievable with linear PEGs. frontiersin.org

Emerging applications include:

Advanced Hydrogels: Multi-arm PEGs, such as 4-arm and 8-arm varieties, are ideal precursors for forming cross-linked hydrogel networks. jenkemusa.comjenkemusa.com These hydrogels are used extensively in regenerative medicine, as scaffolds for 2D and 3D cell culture, for controlled drug release, and as medical adhesives for wound sealing. jenkemusa.comjenkemusa.com The succinimidyl group on a molecule like this compound could be used to crosslink with amine-containing polymers to form such degradable hydrogels. jenkemusa.comjenkemusa.com

Functionalization of Nanomaterials: Branched PEGs are used to coat nanomaterials like gold nanoparticles, gold nanorods, and carbon nanotubes. nih.govarxiv.org This PEGylation provides a dense, hydrophilic shell that enhances aqueous stability, improves biocompatibility, and, crucially, can lead to ultralong blood circulation times by helping to evade the body's clearance mechanisms. nih.govarxiv.org This is highly desirable for in vivo applications such as targeted drug delivery and medical imaging. dovepress.com

High-Capacity Drug Conjugates: The multiple arms of branched PEGs can be functionalized to carry a higher payload of small-molecule drugs compared to linear PEGs, which typically have only one or two conjugation sites. biochempeg.comnih.gov This can improve the efficiency of drug delivery systems.

Development of "Biobetters": Branched PEGylation is being explored to create "biobetters," which are improved versions of existing biologic drugs. prnewswire.com The enhanced steric shielding provided by a branched PEG structure can more effectively reduce immunogenicity and improve pharmacokinetic profiles compared to linear PEGs. frontiersin.orgprnewswire.com

The continued development of precisely engineered branched PEGs is set to expand their role in creating next-generation materials for a variety of high-tech industries.

Table 4: Applications of Branched PEGs in Advanced Materials

Application Area Role of Branched PEG Key Advantages Provided Reference(s)
Hydrogels Cross-linking precursor Tunable mechanical properties; high water content; biocompatibility; controlled degradation. news-medical.net, jenkemusa.com, jenkemusa.com, jenkemusa.com
Nanomaterial Coating Surface functionalization agent Enhanced stability and solubility; prolonged blood circulation; reduced RES uptake. nih.gov, dovepress.com, arxiv.org
Drug Delivery High-capacity drug carrier Increased drug-to-polymer ratio; improved pharmacokinetics. biochempeg.com, nih.gov
Tissue Engineering Scaffold material Supports cell viability and proliferation; low inflammatory response. news-medical.net, jenkemusa.com

Q & A

Q. How can researchers ethically share primary data on this compound conjugates while protecting intellectual property?

  • Best Practices :

Deposit raw data in open-access repositories (e.g., Zenodo) with embargo periods.

Use non-proprietary file formats (e.g., .csv for kinetic data).

Cite prior methodologies accurately to avoid redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.